Atypical AhR Activation: Tolerates H285Y Mutation That Abolishes TCDD and PAH Ligand Activity
Mivotilate (YH439) activates a mutant mouse AhR (H285Y) that is completely non-responsive to classic PAH/HAH ligands like TCDD [1]. This indicates a binding mode chemically distinct from the well-characterized planar aromatic hydrocarbons. Furthermore, the PAH-type antagonist 3',4'-dimethoxyflavone blocks TCDD-induced activation but fails to block Mivotilate-mediated AhR activation, confirming an atypical and non-interchangeable mechanism of action [1].
| Evidence Dimension | AhR Activation in Mutant Receptor (H285Y) |
|---|---|
| Target Compound Data | Activates H285Y mAhR (functional response retained) |
| Comparator Or Baseline | TCDD and classic PAH/HAH ligands: No activation of H285Y mAhR |
| Quantified Difference | Qualitative difference: Activity retained vs. completely abolished |
| Conditions | Mouse AhR ligand binding domain mutagenesis; transactivation assays in vitro |
Why This Matters
This atypical activation mode means Mivotilate is the only AhR agonist in its class that can be used to probe AhR signaling pathways independent of the classic PAH binding pocket, enabling unique mechanistic studies.
- [1] Whelan F, Hao N, Furness SG, Whitelaw ML, Chapman-Smith A. Amino acid substitutions in the aryl hydrocarbon receptor ligand binding domain reveal YH439 as an atypical AhR activator. Mol Pharmacol. 2010 Jun;77(6):1037-46. View Source
